1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a pyridine moiety, and a phenylurea group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The pyridine moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final step involves the formation of the phenylurea group through the reaction of the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for coupling reactions, automated synthesis platforms for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can modify the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to hydrogenated compounds.
Scientific Research Applications
1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea: Contains an ethyl group in place of the phenyl group.
Uniqueness: The presence of the phenylurea group in 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-16-6-2-1-3-7-16)22-12-13-25-19(15-9-10-15)14-18(24-25)17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDYQOWGONYNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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